![molecular formula C23H25N3O2S2 B2748020 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 503432-24-4](/img/structure/B2748020.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[2,3-d]pyrimidin-4-one derivative. Thienopyrimidinones are a class of compounds that contain a pyrimidinone ring fused to a thiophene ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a thienopyrimidinone core, a sulfanyl group, a phenyl group, a prop-2-enyl group, and a 4-Methylpiperidin-1-yl group. These groups can have significant effects on the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound, as part of a broader class of thieno[2,3-d]pyrimidine derivatives, has shown potential as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. Such inhibitors can have therapeutic applications in cancer treatment by targeting the rapid cell division characteristic of cancer cells. The study demonstrated the synthesis of classical and nonclassical analogues of these compounds, highlighting their inhibitory activities against human TS and DHFR, with one classical analogue emerging as the most potent dual inhibitor known to date (Gangjee, Qiu, Li, & Kisliuk, 2008).
Interaction with Bovine Serum Albumin
Another aspect of research into compounds with a similar structure involves their interaction with bovine serum albumin (BSA), an important protein in drug delivery and pharmacokinetics. Studies on p-hydroxycinnamic acid derivatives, which share structural similarities, examined their binding to BSA. Understanding these interactions can provide insights into the bioavailability and distribution of such compounds within the body (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis and Biological Activity Spectrum
The compound belongs to a class of heterocyclic systems known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Research into new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlights the synthesis of compounds with significant potential in various therapeutic areas. This underscores the versatility and importance of exploring the chemical space around such structures for drug development (Bassyouni & Fathalla, 2013).
Antitumor Activity
Further investigations into the derivatives of thieno[2,3-d]pyrimidine have led to the synthesis of compounds with significant antitumor activity. This research is pivotal in identifying new chemotherapeutic agents that can target specific cancer cells with high efficacy and potentially lower toxicity compared to existing treatments. The synthesis of new compounds and their evaluation against various cancer cell lines offer promising avenues for the development of novel anticancer therapies (Hafez & El-Gazzar, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)18-14-19(17-7-5-4-6-8-17)30-21(18)24-23(26)29-15-20(27)25-12-9-16(2)10-13-25/h3-8,14,16H,1,9-13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMONZAAZNRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
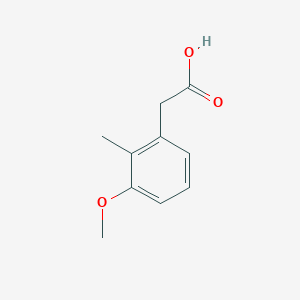
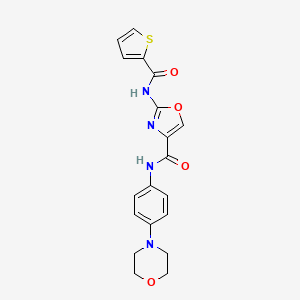
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)
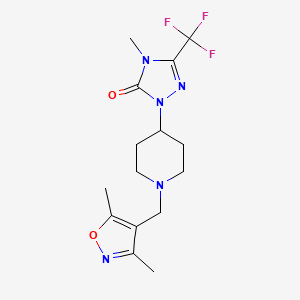
![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)
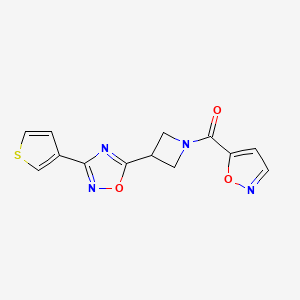
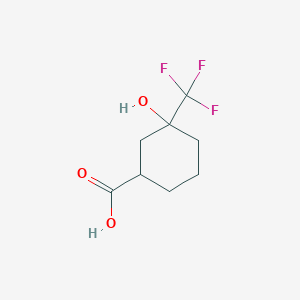
![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)
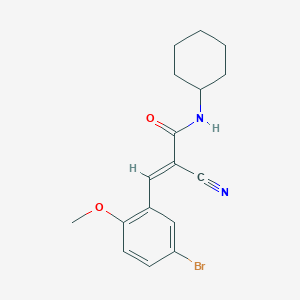
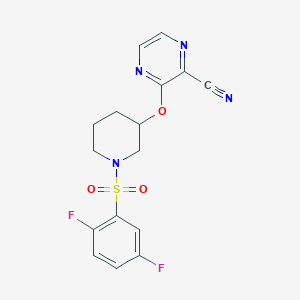
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

